molecular formula C23H22N4O B2909773 7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685108-17-2

7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2909773
CAS No.: 685108-17-2
M. Wt: 370.456
InChI Key: CNPLRLBPZMFCMQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-[3-(4-tert-Butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug discovery, particularly for targeting ATP-binding sites in enzymes such as kinases . This scaffold has demonstrated remarkable versatility, with applications explored in areas including cancer chemotherapy, the treatment of neurodegenerative diseases, and infectious diseases . The specific substitution pattern on this compound, featuring an extended (E)-ethenyl linker and a tert-butylphenoxy phenyl group, suggests potential for targeting a range of biological pathways. Researchers can leverage this compound as a key intermediate or core structure for developing novel therapeutic agents, studying enzyme inhibition, or investigating structure-activity relationships (SAR). The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-8-11-20(12-9-18)28-21-6-4-5-17(15-21)7-10-19-13-14-24-22-25-16-26-27(19)22/h4-16H,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPLRLBPZMFCMQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological properties, including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

  • Chemical Formula : C23H22N4O
  • CAS Number : 685108-17-2
  • Molecular Weight : 374.45 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. In particular, research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of ERK Signaling Pathway :
    • A study demonstrated that certain derivatives effectively inhibited the ERK signaling pathway, crucial for cell proliferation and survival. For instance, a related compound exhibited significant antiproliferative activity against human cancer cell lines such as MGC-803 and HCT-116, with IC50 values ranging from 0.53 to 9.58 µM .
  • Induction of Apoptosis :
    • Compounds have shown the ability to induce apoptosis in cancer cells by regulating key proteins involved in the cell cycle and apoptosis pathways. The activation of apoptotic pathways leads to G2/M phase arrest in treated cells .
  • Comparison with Standard Treatments :
    • In comparative studies, some triazolo derivatives showed greater potency than established chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective alternatives or adjuvants in cancer therapy .

Table of Biological Activities

Activity TypeCompound TestedCell Lines TestedIC50 (µM)
AntiproliferativeH12 (triazolo derivative)MGC-8039.47
AntiproliferativeH12HCT-1169.58
AntiproliferativeH12MCF-713.1
Apoptosis InductionH12MGC-803N/A

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression by inducing G2/M phase arrest.
  • Signaling Pathway Modulation : It significantly inhibits key signaling pathways such as ERK and AKT, which are critical for cell survival and proliferation.
  • Regulation of Apoptotic Proteins : The compound modulates the expression of proteins related to apoptosis, leading to increased rates of programmed cell death in cancer cells .

Study on Anticancer Activity

A significant study focused on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated their promising anticancer activity. Among these compounds, one particular derivative (H12) was highlighted for its potent inhibitory effects on various cancer cell lines:

  • Methodology : The antiproliferative activities were assessed using standard MTT assays across multiple human cancer cell lines.
  • Results : The results indicated that H12 not only inhibited cell growth but also induced apoptosis through the downregulation of survival signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of the target compound with key structural analogs:

Compound Substituents Key Structural Features Biological Activity
7-[(E)-2-[3-(4-tert-Butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine (Target) 4-tert-Butylphenoxy, ethenyl linker Bulky tert-butyl group enhances lipophilicity and potential receptor binding Not explicitly reported in evidence; inferred activity based on structural analogs
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-23-0) 4-Fluorophenyl, ethenyl linker, amine at C2 Electron-withdrawing fluorine enhances stability; amine group may improve solubility Antiproliferative activity (IC₅₀: 92 nM against HeLa cells)
7-(3',4'-Dialkoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidines 3',4'-Dialkoxyphenyl (e.g., methoxy, ethoxy) Alkoxy groups improve solubility and modulate PDE-4 inhibition Potent PDE-4 inhibitors (IC₅₀: <100 nM) for asthma and COPD
7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-02-4) 3-Trifluoromethylphenoxy, ethyl linker CF₃ group increases metabolic stability and lipophilicity Not reported; structural similarity suggests potential enzyme inhibition
2-(4-tert-Butylphenyl)-7-(3-chlorophenyl)-pyrazolo-triazolopyrimidine (CAS 845634-95-9) 4-tert-Butylphenyl, 3-chlorophenyl Chlorine and tert-butyl groups enhance receptor selectivity Adenosine A₂A receptor antagonist (Ki: <10 nM)

Data Tables

Table 2: Pharmacological Profiles

Compound Target Activity (IC₅₀/Ki) Application
Target compound Undetermined N/A Research compound
CAS 338793-23-0 HeLa cells 92 nM Anticancer research
7-(3',4'-Dimethoxyphenyl) PDE-4 85 nM Asthma/COPD therapy
CAS 845634-95-9 Adenosine A₂A receptor Ki: 8.2 nM Neurological disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.